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molecular formula C12H17N3O4S B153118 Tert-butyl 2-(methylsulfonyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate CAS No. 365996-87-8

Tert-butyl 2-(methylsulfonyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate

Cat. No. B153118
M. Wt: 299.35 g/mol
InChI Key: OWHKZXFLURWFDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07192968B2

Procedure details

m-Chloroperbenzoic acid (1.99 g) was added to a dichloromethane solution (20 ml) of 6-(tert-butoxy-carbonyl)-5,7-dihydro-2-methylthiopyrrolo[3,4-d]-pyrimidine (1.08 g) under ice cooling, and the mixture was stirred for 5 hours. A saturated aqueous solution of sodium sulfite, a saturated aqueous solution of sodium hydrogen carbonate and dichloromethane were added to separate an organic layer. The organic layer was then dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, hexane was added to the residue, and powder deposited was collected by filtration to obtain the title compound (1.09 g) as colorless powder.
Quantity
1.99 g
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1C=CC=C(C(OO)=O)C=1.[C:12]([O:16][C:17]([N:19]1[CH2:27][C:26]2[CH:25]=[N:24][C:23](SC)=[N:22][C:21]=2[CH2:20]1)=[O:18])([CH3:15])([CH3:14])[CH3:13].[S:30]([O-:33])([O-])=[O:31].[Na+].[Na+].C(=O)([O-])O.[Na+]>ClCCl>[C:12]([O:16][C:17]([N:19]1[CH2:27][C:26]2[CH:25]=[N:24][C:23]([S:30]([CH3:2])(=[O:33])=[O:31])=[N:22][C:21]=2[CH2:20]1)=[O:18])([CH3:15])([CH3:13])[CH3:14] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
1.99 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
1.08 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC=2N=C(N=CC2C1)SC
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to separate an organic layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was then dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure, hexane
ADDITION
Type
ADDITION
Details
was added to the residue, and powder
FILTRATION
Type
FILTRATION
Details
deposited was collected by filtration

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC=2N=C(N=CC2C1)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.09 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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